molecular formula C10H9N3O2S B3263420 5-Methyl-4-(2-thiazolylazo)resorcinol CAS No. 37422-56-3

5-Methyl-4-(2-thiazolylazo)resorcinol

Cat. No.: B3263420
CAS No.: 37422-56-3
M. Wt: 235.26 g/mol
InChI Key: LABKTXRFMJIJAU-UHFFFAOYSA-N
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Description

5-Methyl-4-(2-thiazolylazo)resorcinol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a thiazole ring and a resorcinol moiety linked by an azo group. This compound is known for its vibrant color and is often used as a complexometric indicator in various analytical chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(2-thiazolylazo)resorcinol typically involves the diazotization of 2-aminothiazole followed by coupling with 5-methylresorcinol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(2-thiazolylazo)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4-(2-thiazolylazo)resorcinol involves its ability to form stable complexes with metal ions. The azo group and the hydroxyl groups on the resorcinol moiety act as coordination sites for metal ions, facilitating the formation of colored complexes. This property is exploited in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(2-thiazolylazo)resorcinol is unique due to the presence of the methyl group on the resorcinol ring, which can influence its chemical reactivity and the stability of its metal complexes. This structural feature can enhance its selectivity and sensitivity in analytical applications compared to similar compounds .

Properties

IUPAC Name

5-methyl-4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-4-7(14)5-8(15)9(6)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKTXRFMJIJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=NC=CS2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37422-56-3
Record name 4-(2-Thiazolylazo)orcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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